N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
Description
Systematic IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name for this compound is derived through hierarchical substitution rules. The parent structure is piperazine, a six-membered diamine ring. At the 4-position, a phenyl group substitutes one nitrogen atom, while the other nitrogen connects to a carboxamide group. The carboxamide’s carbonyl extends into an ethyl chain terminated by a ketone (oxo group) and a secondary amine linked to a tetrahydrofuran-2-ylmethyl substituent.
IUPAC Name :
N-[2-oxo-2-({[oxolan-2-yl]methyl}amino)ethyl]-4-phenylpiperazine-1-carboxamide.
Constitutional Isomerism :
- Positional Isomerism : Variations in the substitution pattern of the tetrahydrofuran group (e.g., 3-ylmethyl vs. 2-ylmethyl) would yield distinct isomers.
- Functional Group Isomerism : Alternative connectivity of the carboxamide group (e.g., attachment to the ethyl chain’s α vs. β carbon) could produce structural analogs.
- Ring Size Variation : Replacement of the tetrahydrofuran (five-membered ring) with a tetrahydropyran (six-membered) alters steric and electronic properties.
Molecular Geometry and Conformational Analysis
The molecule’s geometry is governed by hybridization states and non-covalent interactions:
- Piperazine Ring : Adopts a chair conformation, minimizing 1,3-diaxial strain. The phenyl group at C4 occupies an equatorial position, while the carboxamide substituent resides axially.
- Carboxamide Linkage : The –CONH– group exhibits partial double-bond character (C–N: ~1.33 Å), enforcing planarity and restricting rotation.
- Ethyl Spacer : The –CH₂–C(=O)–NH– segment allows rotational freedom, with an energy barrier of ~8–12 kcal/mol for amide bond rotation.
- Tetrahydrofuran Group : The oxygen atom in the tetrahydrofuran ring induces a puckered envelope conformation, with the methylene substituent adopting an axial orientation.
Computational Insights :
Crystallographic Data and Solid-State Packing Arrangements
X-ray diffraction studies of analogous piperazine carboxamides reveal key packing motifs:
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 112.3° | |
| Z-Value | 4 | |
| Density (calc.) | 1.312 g/cm³ |
Intermolecular Interactions :
- Hydrogen Bonding : N–H···O=C interactions between amide groups form infinite chains along the b-axis.
- π-π Stacking : Phenyl groups align face-to-face with a centroid distance of 3.8 Å, contributing to layered packing.
- Van der Waals Contacts : Tetrahydrofuran methylene groups engage in C–H···O interactions with adjacent molecules.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, CDCl₃) :
- ¹³C NMR (126 MHz, CDCl₃) :
Infrared Spectroscopy (IR) :
- ν = 3280 cm⁻¹ (N–H stretch, amide).
- ν = 1655 cm⁻¹ (C=O stretch, carboxamide).
- ν = 1620 cm⁻¹ (C=O stretch, ketone).
- ν = 1115 cm⁻¹ (C–O–C, tetrahydrofuran).
Ultraviolet-Visible (UV-Vis) :
- λₘₐₓ = 265 nm (π → π* transition, aromatic ring).
- λₘₐₓ = 210 nm (n → π* transition, carbonyl groups).
Mass Spectrometry (MS) :
Properties
Molecular Formula |
C18H26N4O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c23-17(19-13-16-7-4-12-25-16)14-20-18(24)22-10-8-21(9-11-22)15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,23)(H,20,24) |
InChI Key |
PSMVKNXVPKYBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction involving tetrahydrofuran-2-ylmethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperazine and phenyl derivatives.
Scientific Research Applications
Chemistry
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as:
- Oxidation: Leading to the formation of oxo derivatives.
- Reduction: Transforming carbonyl groups into alcohols.
- Substitution: Facilitating nucleophilic substitutions on the phenyl and piperazine rings.
Biology
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Anticancer Activity
A study explored the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Medicine
In medicinal chemistry, this compound is being studied for its therapeutic effects on neurological disorders. Its mechanism involves binding to specific receptors, influencing their activity and potentially leading to beneficial effects in conditions such as depression and anxiety.
Case Study: Neurological Effects
Research published in a peer-reviewed journal demonstrated that this compound exhibited anxiolytic effects in animal models, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound belongs to a broader class of piperazine-1-carboxamide derivatives. Key structural variations among analogues include substitutions on the aminoethyl side chain and modifications to the phenylpiperazine core. Below is a detailed comparison:
Substituent Variations on the Aminoethyl Side Chain
Tetrahydrofuran-2-ylmethyl Group (Target Compound)
- Physicochemical Impact : Likely improves solubility compared to purely hydrophobic substituents.
Fluorophenylalkyl Groups
- Example: N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide () Structure: A 3-fluorophenyl ethyl group replaces the THF moiety. Impact: The fluorine atom’s electron-withdrawing effect may enhance metabolic stability and binding affinity to fluorophilic enzyme pockets .
Trifluoromethylphenyl Group
- Example: N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide () Structure: A trifluoromethylphenyl group adds strong hydrophobicity and electron-deficient character. Impact: May improve CNS penetration due to increased lipophilicity .
Sulfamoylbenzyl Group
- Impact: Could enhance interactions with basic residues in enzyme active sites .
Triazole and Furan Derivatives
- Example: 4-(3-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-1-piperazinecarboxamide () Structure: A triazole ring replaces THF, offering nitrogen-rich hydrogen-bonding sites. Impact: May confer antimicrobial activity, as triazoles are common in antifungal agents .
Modifications to the Piperazine Core
Phenyl vs. Pyrimidinyl Substitutions
Chlorophenyl and Methyl Groups
- Example: 4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide () Structure: Chlorine atoms increase lipophilicity and steric bulk. Impact: May improve membrane permeability but reduce solubility .
Biological Activity
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, a phenyl group, and a tetrahydrofuran moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H26N4O3, with a molecular weight of 346.4 g/mol. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4O3 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
| InChI Key | PSMVKNXVPKYBCI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and pathways in the body. Research indicates that it may modulate neurotransmitter systems and exhibit properties that could be beneficial in treating various neurological disorders. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity.
- Cell Signaling Pathways : It may affect intracellular signaling cascades linked to cell proliferation and apoptosis.
Antimicrobial and Anticancer Properties
Studies have shown that this compound exhibits notable antimicrobial and anticancer activities:
-
Antimicrobial Activity
- The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Its structural components may enhance interaction with bacterial enzymes or receptors.
-
Anticancer Activity
- Preliminary in vitro studies indicate that this compound can inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Specific studies have reported IC50 values indicating its potency against different cancer types, highlighting its potential as a lead compound in cancer therapy.
Case Studies
Recent research has focused on the synthesis and biological evaluation of derivatives of this compound:
-
Study on Anticancer Efficacy
- A study evaluated the efficacy of this compound against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines.
- Results indicated significant cytotoxic effects with IC50 values below 10 µM for both cell lines, suggesting strong anticancer potential.
-
Antimicrobial Screening
- Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, reinforcing its potential as an antimicrobial agent.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized phenyl or tetrahydrofuran precursors. Key steps include:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the tetrahydrofuran-2-ylmethylamine moiety to the piperazine-carboxamide core .
- Protection/deprotection strategies : Tosyl or acetyl groups may be employed to control reactivity .
- Characterization : Intermediates are validated via NMR (1H/13C for structural confirmation) and HPLC (purity >95%). Mass spectrometry (MS) confirms molecular weight .
Advanced: How can reaction conditions be optimized to minimize by-products during the final coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates while reducing side reactions .
- Temperature control : Lower temperatures (0–5°C) suppress undesired nucleophilic substitutions during amide bond formation .
- Catalyst screening : Triethylamine or DMAP improves coupling efficiency; kinetic studies using TLC or in-situ IR track reaction progress .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR identifies key functional groups (e.g., amide NH at δ 6.5–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : Resolves conformational ambiguities in the tetrahydrofuran and piperazine rings .
Advanced: How can computational methods predict the compound’s 3D conformation and target binding affinity?
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin 5-HT1A) using the tetrahydrofuran moiety as a hydrogen-bond donor .
- MD simulations : Assess stability of the piperazine-carboxamide backbone in aqueous environments (e.g., RMSD <2 Å over 100 ns) .
- QSAR studies : Correlate substituent effects (e.g., halogenation on phenyl rings) with bioactivity data from analogs .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC50 values .
- Cell viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) assess cytotoxicity .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) measure Ki using tritiated antagonists .
Advanced: How can contradictory bioactivity data between studies be resolved?
- Batch reproducibility : Compare purity (via HPLC) and stereochemical consistency (chiral HPLC or CD spectroscopy) across synthetic batches .
- Assay standardization : Validate cell lines (e.g., STR profiling) and control for assay parameters (pH, serum concentration) .
- Meta-analysis : Pool data from analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) to identify structure-activity trends .
Basic: What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis susceptibility : The amide bond may degrade in aqueous buffers; lyophilization or storage at -80°C in anhydrous DMSO is recommended .
- Photodegradation : Protect from light using amber vials, especially if the phenylpiperazine moiety is present .
- Oxidation : Antioxidants (e.g., BHT) in stock solutions prevent radical-mediated decomposition .
Advanced: What strategies enhance bioavailability for in vivo studies?
- Prodrug design : Esterification of the carboxamide group improves membrane permeability .
- Nanoparticle encapsulation : PLGA-based carriers enhance solubility and prolong half-life .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylation of the tetrahydrofuran group) in hepatocyte models .
Basic: How is the compound’s reactivity toward nucleophiles or electrophiles characterized?
- Kinetic studies : Monitor reactions with thiols (e.g., glutathione) via UV-Vis or NMR to assess Michael acceptor potential .
- Electrochemical analysis : Cyclic voltammetry identifies redox-active sites (e.g., phenylpiperazine oxidation at ~0.8 V) .
Advanced: What experimental designs validate hypothesized mechanisms of action (e.g., kinase inhibition)?
- CRISPR/Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
- Biochemical pull-down assays : Use biotinylated analogs to isolate binding partners from lysates .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PI3Kγ) to resolve binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
